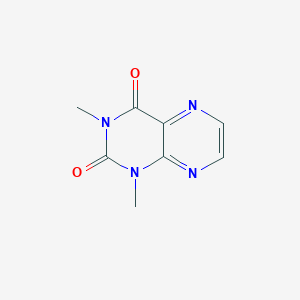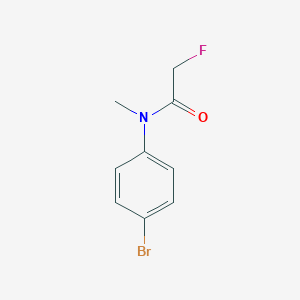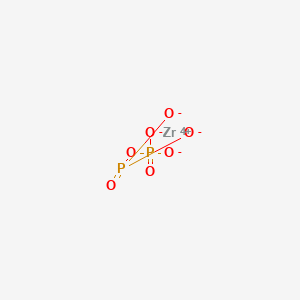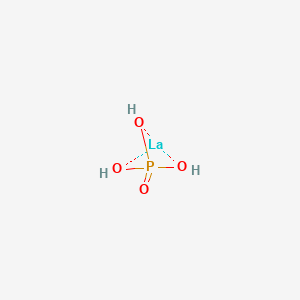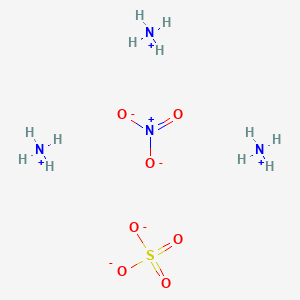
6-(Trifluoromethyl)indole
概要
説明
Synthesis Analysis
The synthesis of 6-(Trifluoromethyl)indole and related derivatives often involves palladium-catalyzed reactions, employing bromoindole derivatives as precursors. These methods enable the introduction of the trifluoromethyl group into the indole ring, facilitating the creation of various bioactive metabolites for functional analysis (Murai et al., 2012). Additionally, indole triflones, including biindolyl triflones, have been synthesized through the Tf2O/TTBP system, showcasing the versatility of indole derivatives in synthetic chemistry (Xu et al., 2011).
Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethyl)indole derivatives has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. These studies reveal the influence of the trifluoromethyl group on the indole ring's electronic and spatial configuration, impacting its reactivity and interaction with other molecules (Yao et al., 2023).
Chemical Reactions and Properties
6-(Trifluoromethyl)indole engages in a variety of chemical reactions, including electrophilic substitution and cycloisomerization. These reactions are crucial for the further functionalization of the indole ring, allowing for the synthesis of complex molecules with diverse biological activities (Nayak et al., 2011). The trifluoromethyl group significantly influences the compound's chemical properties, such as reactivity and stability.
Physical Properties Analysis
The physical properties of 6-(Trifluoromethyl)indole derivatives, such as solubility, melting point, and thermal stability, are directly influenced by the trifluoromethyl group. These properties are essential for the compound's application in various fields, including material science and pharmaceuticals (Li et al., 2012).
Chemical Properties Analysis
The chemical properties of 6-(Trifluoromethyl)indole, including acidity, basicity, and nucleophilicity, are markedly affected by the presence of the trifluoromethyl group. This group's electron-withdrawing nature alters the electron density on the indole ring, modifying its reactivity pattern in organic synthesis and chemical transformations (Ye et al., 2018).
科学的研究の応用
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 6-(Trifluoromethyl)indole is used in the synthesis of 2-trifluoromethylindoles from indoles . This process selectively introduces trifluoromethyl to indoles on the C2 position .
- Methods of Application or Experimental Procedures : The method involves the use of easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions . The desired product can be obtained in 0.7 g yield . A radical intermediate may be involved in this transformation .
- Summary of Results or Outcomes : The result of this process is the efficient synthesis of 2-trifluoromethylindoles from indoles . This method selectively introduces trifluoromethyl to indoles on the C2 position .
Application in Medicine and Food Additives
- Specific Scientific Field : Medicine and Food Additives .
- Summary of the Application : Indole compounds, including 6-(Trifluoromethyl)indole, are widely found in nature and most of them are bioactive and diffusely used in medicine, as food additives and in other fields . For example, indometacin is one of the strongest prostaglandins and synthetic inhibitors .
Application in Pharmaceutical Intermediates and Liquid Crystal Intermediates
- Specific Scientific Field : Pharmaceutical and Liquid Crystal Manufacturing .
- Summary of the Application : 6-(Trifluoromethyl)indole is used as an intermediate in the production of pharmaceuticals and liquid crystals . The specific pharmaceuticals or liquid crystals that use this compound were not found in the available resources.
Safety And Hazards
6-(Trifluoromethyl)indole causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid all personal contact, including inhalation . Use in a well-ventilated area is recommended . It should not be allowed to contact humans, exposed food, or food utensils .
将来の方向性
特性
IUPAC Name |
6-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYBYPREOVLFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380547 | |
| Record name | 6-(Trifluoromethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)indole | |
CAS RN |
13544-43-9 | |
| Record name | 6-(Trifluoromethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13544-43-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

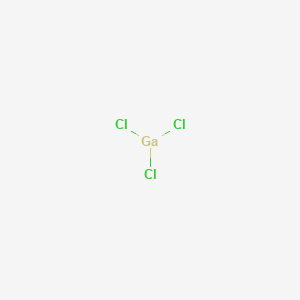
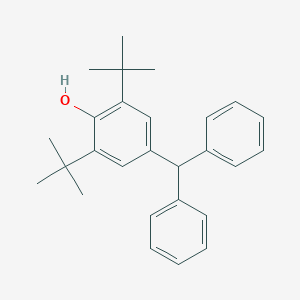
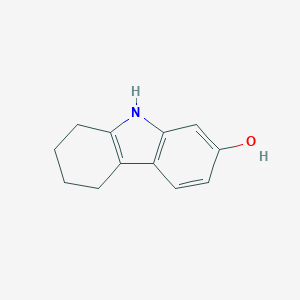
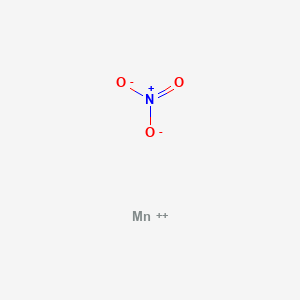
![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
